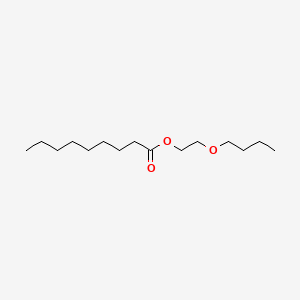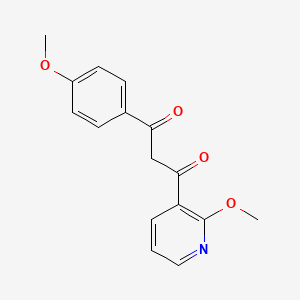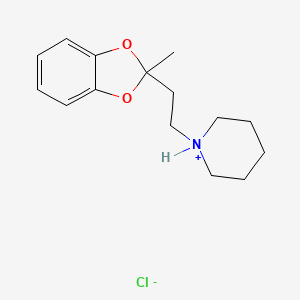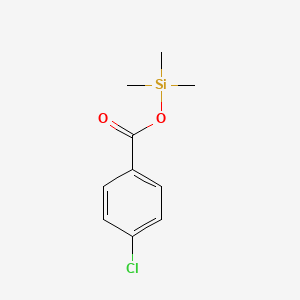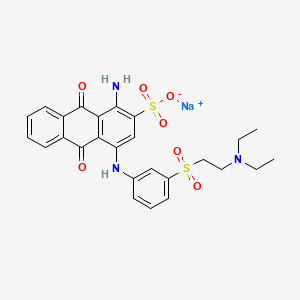
methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate is a synthetic organic compound It is characterized by its cyclopropane ring, which is substituted with various functional groups, including dichloroethenyl, dimethyl, and phenoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of Substituents: The dichloroethenyl, dimethyl, and phenoxyphenyl groups are introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the availability of starting materials, reaction efficiency, and the need for purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the dichloroethenyl group, potentially converting it to a less oxidized form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce less chlorinated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity, including its effects on various cellular processes.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of their activity. The pathways involved might include signal transduction cascades or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Lacks the phenoxyphenyl group.
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-phenylcyclopropane-1-carboxylate: Contains a phenyl group instead of a phenoxyphenyl group.
Uniqueness
The presence of the phenoxyphenyl group in methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Propriétés
Formule moléculaire |
C21H20Cl2O3 |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-20(2)17(13-18(22)23)21(20,19(24)25-3)14-8-7-11-16(12-14)26-15-9-5-4-6-10-15/h4-13,17H,1-3H3/t17-,21+/m1/s1 |
Clé InChI |
BZCPMDGKZRKHIG-UTKZUKDTSA-N |
SMILES isomérique |
CC1([C@H]([C@@]1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C=C(Cl)Cl)C |
SMILES canonique |
CC1(C(C1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


